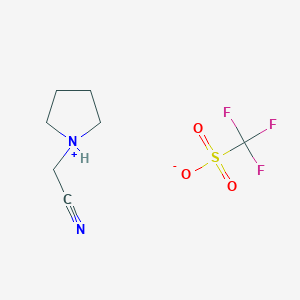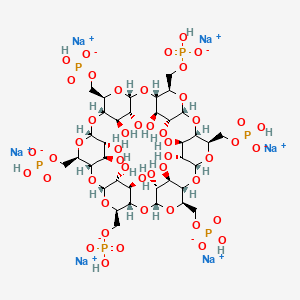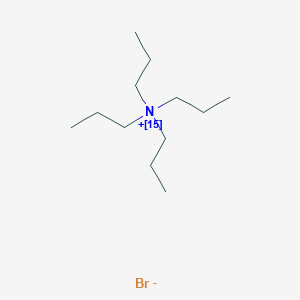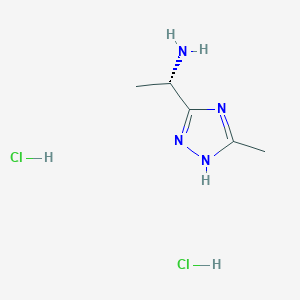
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine; hydrochloride
Vue d'ensemble
Description
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine; hydrochloride (2-(3-CTMP)-acetamidine; hydrochloride) is a small organic compound with a molecular weight of 304.58 g/mol. It is a member of the class of compounds known as pyridines and is used in many scientific research applications. 2-(3-CTMP)-acetamidine; hydrochloride has a wide range of applications in research, including in the synthesis of drugs and in the development of therapeutic agents. It has been used in the synthesis of a variety of drugs, including antifungal, anti-inflammatory, and antiviral drugs. In addition, it has been used in the development of therapeutic agents for the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
Applications De Recherche Scientifique
Synthesis and Biological Assessment
- A study by Karpina et al. (2019) developed methods for synthesizing novel compounds, including 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, starting from commercially available 2-chloropyridine carboxylic acids. These compounds were assessed for their biological properties, showcasing the versatility of pyridine derivatives in drug development (Karpina et al., 2019).
Potent Thrombin Inhibitors
- Lee et al. (2007) explored the inhibition potential of 2-(2-Chloro-6-fluorophenyl)acetamides on thrombin, revealing that certain pyridinyl substituents significantly increase the potency of these inhibitors. This emphasizes the role of chloro- and fluorophenyl acetamides in developing new therapeutic agents (Lee et al., 2007).
Novel Pyridine Derivatives
- The work of Yale and Spitzmiller (1977) presented a route to 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones via the reaction of 2-(acetoacetamido)pyridines with phosgene, further contributing to the pool of novel pyridine derivatives with potential application in drug design and synthesis (Yale & Spitzmiller, 1977).
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3.ClH/c9-5-1-4(8(10,11)12)3-15-6(5)2-7(13)14;/h1,3H,2H2,(H3,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYFZWALQKLCFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(=N)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine; hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester](/img/structure/B1456417.png)

![(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1456422.png)

![N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1456425.png)







